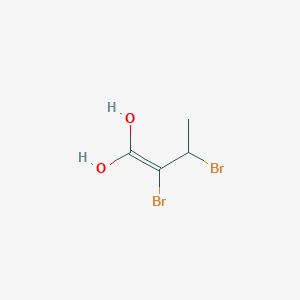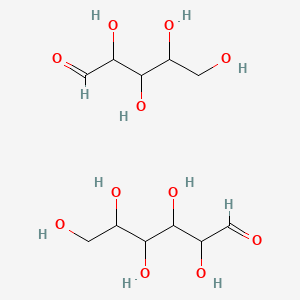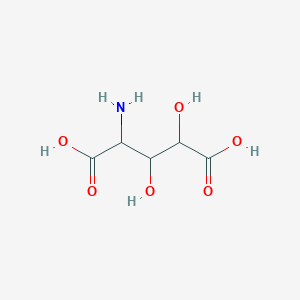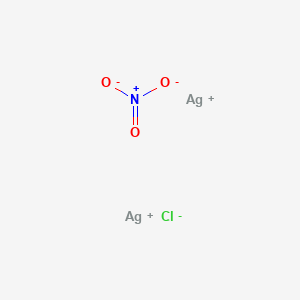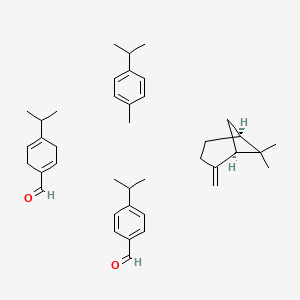
Cyclospongiaquinone-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclospongiaquinone-1 is a natural product found in Dactylospongia elegans with data available.
Applications De Recherche Scientifique
Anticancer Potential
Cyclopentenone, a chemical group present in compounds like Cyclospongiaquinone-1, has been identified for its significant role in anticancer drug design. Studies highlight that introducing cyclopentenone groups into molecules can inactivate specific proteins in cells, which is a promising strategy for developing novel therapeutic molecules. The anticancer potential of these compounds is attributed to their ability to interact with a wide spectrum of intracellular targets, ranging from nuclear factors to mitochondria, making them effective against various forms of cancer (Conti, 2006).
Drug Design and Therapeutic Applications
Cyclotides, which are structurally related to compounds like this compound, are being explored for their therapeutic applications. These plant-made defense proteins have been found to possess a range of biological activities and are considered promising templates for drug development. Due to their unique structures and high stability, they are appealing for peptide-based drug design applications. The therapeutic potential of cyclotides extends to various diseases, including cancer, cardiovascular diseases, and infectious diseases. Synthetically modified cyclotides are being developed for pharmaceutical applications, with ongoing studies assessing their biopharmaceutical properties and potential toxicities (Craik et al., 2012).
Propriétés
Formule moléculaire |
C22H30O4 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
10-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |
InChI |
InChI=1S/C22H30O4/c1-20(2)8-6-9-21(3)16(20)7-10-22(4)17(21)11-13-18(24)15(25-5)12-14(23)19(13)26-22/h12,16-17H,6-11H2,1-5H3 |
Clé InChI |
HFBFVIXWFQKASY-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |
Synonymes |
cyclospongiaquinone-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



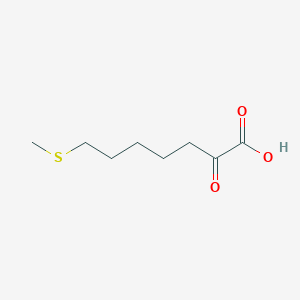
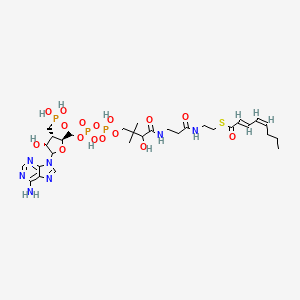
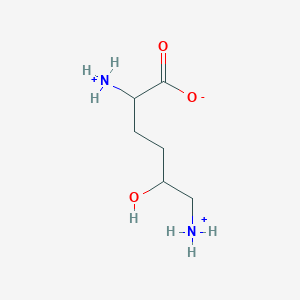
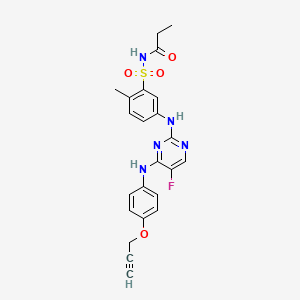
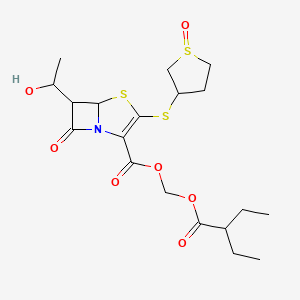

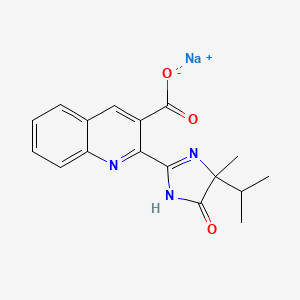
![3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineaceticacid2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide](/img/structure/B1262794.png)
